molecular formula C19H15ClN4O5S B2371968 5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 449787-70-6

5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

Cat. No.: B2371968
CAS No.: 449787-70-6
M. Wt: 446.86
InChI Key: VUZBAETZUCQZPB-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol-5λ⁶-thione-5,5-dioxide core substituted at position 2 with a 4-methylphenyl group and at position 3 with a 2-nitrobenzamide moiety. The 5,5-dioxo group confers sulfone-like stability, while the nitro and chloro substituents enhance electronic polarization.

Properties

IUPAC Name

5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S/c1-11-2-5-13(6-3-11)23-18(15-9-30(28,29)10-16(15)22-23)21-19(25)14-8-12(20)4-7-17(14)24(26)27/h2-8H,9-10H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZBAETZUCQZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multiple steps. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis may start with the preparation of a thieno[3,4-c]pyrazole intermediate, which is then chlorinated and nitrated under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antitumor and antimicrobial properties. Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar compounds showed IC50_{50} values in the low micromolar range against HeLa and HCT-116 cells .

Case Study: Antitumor Activity

A recent study synthesized a series of thieno[3,4-c]pyrazole derivatives and evaluated their cytotoxic effects. The most potent compound demonstrated an IC50_{50} of 34 μM against HeLa cells, indicating strong antitumor activity .

Biological Research

The biological activity of this compound extends to its potential use as an antimicrobial agent . Preliminary studies suggest that it may inhibit bacterial growth effectively.

Case Study: Antimicrobial Efficacy

In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Further structure-activity relationship studies are ongoing to optimize its efficacy .

Material Science

The compound's unique structure allows it to be explored as a potential building block in the synthesis of novel materials with specific electronic or optical properties.

Case Study: Material Development

Research into the incorporation of thieno[3,4-c]pyrazole derivatives into polymer matrices has shown promise in developing materials with enhanced thermal stability and electrical conductivity .

Key Molecular Targets

  • Enzymes : Potential inhibition of kinases involved in cancer cell signaling.
  • Receptors : Interaction with neurotransmitter receptors may explain some neuroprotective effects observed in preliminary studies.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes critical for the survival of parasites, such as Leishmania and Plasmodium species. The compound binds to the active site of these enzymes, disrupting their normal function and leading to the death of the parasites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p (Table 1) share a pyrazole carboxamide backbone but differ in aryl substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Substituents (R₁, R₂) Yield (%) Melting Point (°C) Molecular Weight Key Spectral Data (¹H-NMR δ, ppm)
3a Phenyl, Phenyl 68 133–135 402.8 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3b 4-Chlorophenyl, Phenyl 68 171–172 437.2 8.12 (s, 1H), 7.55–7.43 (m, 9H)
3c Phenyl, 4-Methylphenyl 62 123–125 417.2 8.12 (s, 1H), 2.42 (s, 3H)
3d 4-Fluorophenyl, Phenyl 71 181–183 421.1 7.51–7.21 (m, 9H)

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., 4-F in 3d) correlate with higher yields (71%) compared to electron-donating groups (e.g., 4-Me in 3c: 62%) .
  • Melting Points : Halogenated derivatives (3b, 3d) exhibit higher melting points (>170°C) due to increased molecular symmetry and intermolecular halogen bonding .
  • Spectral Trends : The singlet at δ 8.12 ppm (pyrazole NH) is conserved across analogs, while substituent-specific shifts (e.g., δ 2.42 for 4-Me in 3c) aid structural elucidation .

Thiazole-Containing Benzamides ()

Compounds like 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () share the 2-nitrobenzamide motif but replace the thienopyrazol core with a thiazole ring.

Structural Differences :

  • Heterocycle Electronics: The thiazole ring (aromatic, planar) vs.
  • Substituent Positioning : The nitro group at position 2 (common in both classes) may enhance π-stacking, while the 4-methylphenyl group in the target compound introduces steric bulk absent in thiazole analogs .

Thiazolopyrimidine Derivatives ()

Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () features a fused thiazolopyrimidine system.

Comparison Highlights :

  • Ring Size and Reactivity: The seven-membered thiazolopyrimidine ring may exhibit greater conformational flexibility than the rigid thienopyrazol core, influencing solubility and metabolic stability.
  • Functional Groups : The ester and carbonyl groups in this derivative contrast with the sulfone and nitro groups in the target compound, suggesting divergent synthetic applications (e.g., prodrug vs. enzyme inhibitor design) .

Biological Activity

The compound 5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of both chloro and nitro groups in the molecule enhances its reactivity and potential pharmacological effects.

Antimicrobial Properties

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anti-inflammatory Effects

Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This suggests a potential application in treating inflammatory diseases .

Anticancer Potential

The anticancer properties of thieno[3,4-c]pyrazole derivatives have been explored extensively. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of cell signaling pathways .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory responses.
  • Receptor Interaction : Binding to certain receptors may modulate cellular pathways associated with inflammation and cancer progression.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a similar compound on microglia-mediated neuroinflammation. The results indicated a significant reduction in pro-inflammatory markers following treatment with the compound, suggesting its potential utility in neurodegenerative diseases like Parkinson's disease .

CompoundEffect on Pro-inflammatory CytokinesMechanism
CDMPOSignificant inhibitionNF-kB pathway modulation

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of thieno[3,4-c]pyrazole derivatives. The findings revealed that these compounds exhibited moderate to strong antibacterial activity against selected strains .

Bacterial StrainActivity Level
Salmonella typhiStrong
Bacillus subtilisModerate

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key parameters include temperature control (60–80°C for cyclization steps), solvent selection (e.g., DMF or THF for solubility), and inert atmospheres to prevent oxidation. Catalysts like sodium hydride are critical for functionalization. Reaction progress should be monitored via HPLC to optimize intermediate purity. For example, cyclization of nitro-substituted benzamide derivatives requires precise pH adjustment (pH 7–9) to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity during synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. Purity is validated via HPLC with UV detection (λ = 254 nm). X-ray crystallography, though less common, provides definitive bond-length and angle data for crystalline intermediates .

Q. What are the key stability considerations for this compound under standard laboratory storage conditions?

The compound is stable at room temperature in desiccated, amber vials under nitrogen. Degradation studies using accelerated thermal stress (40°C/75% RH) show <5% decomposition over 30 days. Avoid aqueous buffers (pH < 5 or > 9) to prevent hydrolysis of the nitrobenzamide moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological target affinity?

Design analogs with systematic substitutions (e.g., replacing the 4-methylphenyl group with halogenated or methoxy variants). Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays. Computational docking (AutoDock Vina) can predict interactions with kinase ATP-binding pockets. For example, nitro-to-cyano substitution reduces IC₅₀ by 40% in kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Conflicting cytotoxicity data may arise from assay variability (e.g., cell line specificity). Validate results using orthogonal methods:

  • Compare MTT and ATP-lite assays for viability.
  • Use CRISPR-edited cell lines to confirm target engagement.
  • Cross-reference with proteomics data to identify off-target effects .

Q. Which in silico modeling approaches predict binding modes and pharmacokinetic properties?

Molecular dynamics simulations (AMBER) assess binding stability with cytochrome P450 isoforms. ADMET predictions (SwissADME) estimate logP (2.8 ± 0.3) and BBB permeability (CNS MPO score: 3.5). Pharmacophore modeling identifies critical H-bond donors (nitro group) and hydrophobic interactions (thienopyrazole core) .

Q. How to design mechanistic studies for enzymatic target interactions?

Use stopped-flow kinetics to measure inhibition constants (Kᵢ) for kinases. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). For cytochrome P450 interactions, conduct metabolite profiling via LC-MS/MS after incubation with human liver microsomes .

Q. What formulation strategies improve bioavailability given its physicochemical properties?

The compound’s low solubility (2.1 µg/mL in PBS) limits oral bioavailability. Strategies:

  • Nanoemulsions (particle size < 200 nm) using Tween 80.
  • Salt formation with sodium bicarbonate to enhance dissolution.
  • Co-crystallization with succinic acid improves stability in gastric pH .

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